molecular formula C10H8N4O2S B8736842 5-(2-Aminobenzo[d]thiazol-6-yl)imidazolidine-2,4-dione CAS No. 106429-09-8

5-(2-Aminobenzo[d]thiazol-6-yl)imidazolidine-2,4-dione

Cat. No. B8736842
Key on ui cas rn: 106429-09-8
M. Wt: 248.26 g/mol
InChI Key: BPBGTPDKBXLWRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
USRE033948

Procedure details

22.5 g (0.126 mol) of 1b, dissolved in 400 ml of methanol, are added dropwise to a solution of 50.9 g (0.531 mol) of ammonium carbonate and 9.6 g (0.196 mol) of sodium cyanide in 400 ml of water, and the mixture is stirred at 60° C. for 20 hours. After the methanol has been removed by distillation in vacuo, the remaining solution is acidified, at 0° C., to pH 2 with 2N HCl, then the pH is returned to 4 with 2N sodium hydroxide solution, and the precipitated product is filtered off with suction.
Name
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
50.9 g
Type
reactant
Reaction Step Two
Quantity
9.6 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([CH:11]=O)[CH:8]=[CH:7][C:5]=2[N:6]=1.[C:13](=[O:16])([O-])[O-].[NH4+:17].[NH4+:18].[C-]#N.[Na+].[CH3:22][OH:23]>O>[NH2:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([CH:11]3[NH:18][C:22](=[O:23])[NH:17][C:13]3=[O:16])[CH:8]=[CH:7][C:5]=2[N:6]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
22.5 g
Type
reactant
Smiles
NC=1SC2=C(N1)C=CC(=C2)C=O
Name
Quantity
400 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
50.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Name
Quantity
9.6 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 60° C. for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the methanol has been removed by distillation in vacuo
CUSTOM
Type
CUSTOM
Details
is acidified, at 0° C., to pH 2 with 2N HCl
FILTRATION
Type
FILTRATION
Details
the precipitated product is filtered off with suction

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
NC=1SC2=C(N1)C=CC(=C2)C2C(NC(N2)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.